4-Fluoro-6-methyl-1h-benzimidazole

Descripción general

Descripción

4-Fluoro-6-methyl-1h-benzimidazole is a compound that belongs to the benzimidazole family . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and clinical applications .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . A novel microwave-assisted protocol has also been developed for the rapid synthesis of benzimidazole derivatives .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be identified by techniques such as FTIR, NMR, and HRMS . The presence of substituent groups in their structures can influence their bioactivity .Chemical Reactions Analysis

Benzimidazole compounds can interact easily with the biopolymers of the living system due to their isostructural pharmacophore of naturally occurring active biomolecules . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be identified by techniques such as FTIR, NMR, and HRMS . For example, 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole was found to be a colorless solid with a melting point of 90–92 °C .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

4-Fluoro-6-methyl-1H-benzimidazole derivatives have been synthesized and evaluated for their antitumor activity. For instance, benzimidazole derivatives, including non-fused fluoro derivative 4, showed pronounced antiproliferative activity on various tumor cell lines, with some showing special selectivity toward HeLa cells. Their DNA-binding ability also supports their antitumor activity (Hranjec et al., 2010).

Pharmacological Screening

These compounds have been synthesized for pharmacological screening, including antimicrobial and anti-inflammatory activities. Studies have synthesized derivatives of benzimidazole and evaluated their ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties. These compounds have shown moderate antimicrobial and in vitro anti-inflammatory activities (Binoy et al., 2021).

Potential as Antileukemic Agents

Some derivatives of this compound have shown potential as antileukemic agents. For example, certain compounds have induced cell death in leukemic cells and have been evaluated for their ability to induce S/G2 cell cycle arrest and apoptosis in these cells (Gowda et al., 2009).

Antimicrobial and Cytotoxic Effects

New fluoro-benzimidazole derivatives have been synthesized and tested against various pathogenic microorganisms. Some derivatives exhibited high inhibitory activity against gastrointestinal pathogens, with low cytotoxicity against human intestinal epithelial cell lines, suggesting their potential as novel intestinal antiseptic drug candidates (Çevik et al., 2017).

α-Glucosidase Inhibition

A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives have been synthesized and shown to have considerable α-glucosidase inhibitory potential, with some compounds exhibiting higher inhibitory effects than standard treatments. These findings could have implications for treatments related to diabetes (Menteşe et al., 2020).

Antiulcer Agents

Certain 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles have shown promising results as antiulcer agents. Some compounds in this category have been superior to existing treatments like omeprazole in terms of anti-secretory and antiulcer potencies (Kubo et al., 1990).

Antihistaminic Activity

1-[(4-Fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines, synthesized from benzimidazole derivatives, have been evaluated for their in vivo antihistamine activity, showing potential as antihistaminic agents (Janssens et al., 1985).

DNA Topoisomerase I Inhibitors

Several 1H-benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, which could have implications in the development of treatments for diseases involving DNA replication and transcription disturbances (Alpan et al., 2007).

Mecanismo De Acción

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been intensively studied to use as a new generation of anticancer agents . The presence of methyl group at 5(6)-position on benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .

Safety and Hazards

Propiedades

IUPAC Name |

4-fluoro-6-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAFOFIVSNSAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

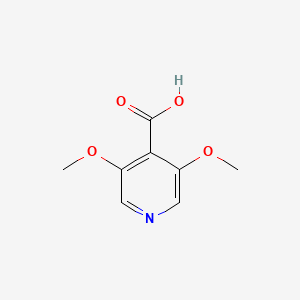

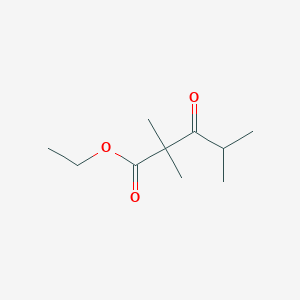

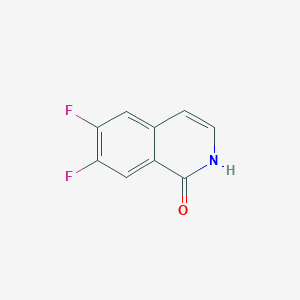

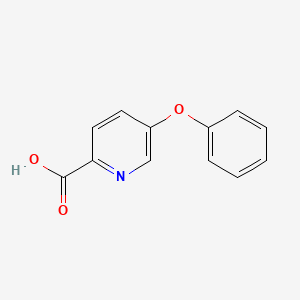

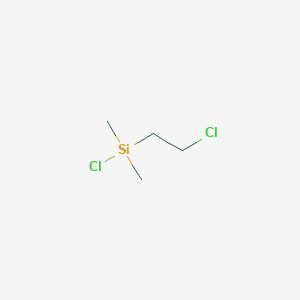

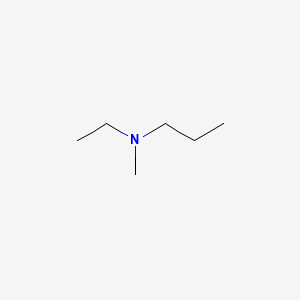

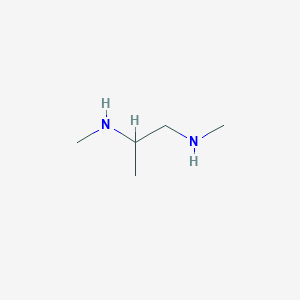

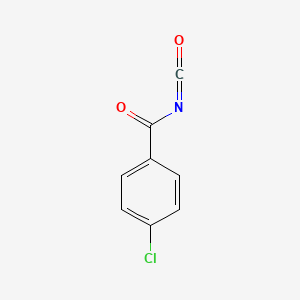

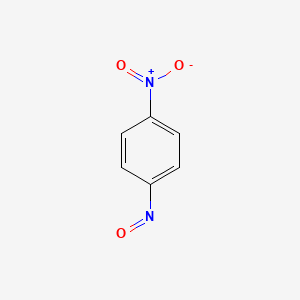

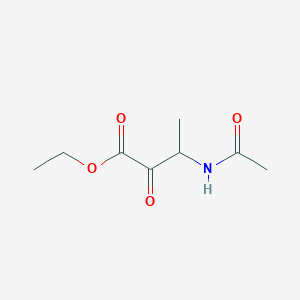

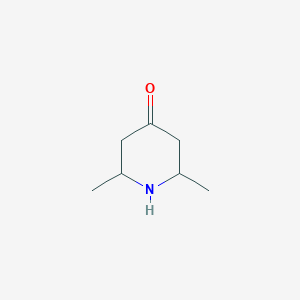

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.